
6-Bromopyridine-2-carbaldehyde
Overview
Description
6-Bromopyridine-2-carbaldehyde (CAS: 34160-40-2) is a halogenated pyridine derivative with the molecular formula C₆H₄BrNO and a molecular weight of 186.01 g/mol . Structurally, it features a bromine atom at the 6-position and an aldehyde group at the 2-position of the pyridine ring. This compound is a white to beige crystalline solid with a melting point of 81–85°C and a predicted boiling point of 248.2±20.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromopyridine-2-carbaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 2-pyridinecarboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 6-Bromopyridine-2-carboxylic acid.
Reduction: 6-Bromopyridine-2-methanol.
Coupling: Biaryl compounds.
Scientific Research Applications
Synthetic Applications
1.1 Building Block for Ligands
6-Bromopyridine-2-carbaldehyde serves as a critical building block for synthesizing Tris[(pyridyl)methyl]amine ligands. These ligands are significant in coordination chemistry due to their ability to form stable complexes with transition metals, which are essential in catalysis and material science .
1.2 Aldol Coupling Reactions
The compound is utilized in rhodium-catalyzed reductive aldol coupling reactions with divinyl ketones, leading to the formation of syn β-hydroxyenones. This reaction is noteworthy for synthesizing complex organic molecules with high stereoselectivity .
Coordination Chemistry
2.1 Metal Complexes
this compound can coordinate with various metal ions, forming complexes that exhibit unique electronic and photophysical properties. These complexes are studied for their potential applications in molecular electronics and photonic devices .
2.2 Supramolecular Chemistry
The compound's ability to undergo dynamic changes and coordination with metals makes it a candidate for developing supramolecular systems. These systems can exhibit properties such as photoisomerization and constitutional changes, which are valuable in designing molecular machines .
Case Studies
3.1 Synthesis of Hydrazones
A notable case study involves the synthesis of this compound phenylhydrazone, achieved through the condensation reaction of the aldehyde with phenylhydrazine. This hydrazone exhibits interesting structural properties and potential applications in drug development due to its biological activity against various targets .
3.2 Dynamic Properties
Research has shown that hydrazones derived from this compound can undergo reversible configurational changes when subjected to external stimuli like UV light and heat. This property is crucial for applications in smart materials and responsive systems .
Mechanism of Action
The mechanism of action of 6-Bromopyridine-2-carbaldehyde depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates . In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Reactivity
Brominated Pyridine Aldehydes
Functional Group Influence
- 6-Methylpyridine-2-carbaldehyde : Lacks bromine but contains a methyl group. Unlike 6-bromo derivatives, it forms both 1,2,4-triazines and 1,2,4-triazine 4-oxides during heterocyclization, highlighting the bromine atom's role in directing reaction pathways .
- 2-Acetyl-6-bromopyridine: Replacing the aldehyde with an acetyl group prevents aldol coupling, demonstrating the aldehyde's critical role in forming α-hydroxyenones .
Physical and Chemical Properties
- Melting Points : Brominated aldehydes generally exhibit higher melting points (e.g., 81–85°C for 6-bromo vs. 199–202°C for 5-bromo-3-carbohydrazide) due to differences in intermolecular interactions .
- Solubility : this compound is sparingly soluble in water but dissolves in polar aprotic solvents, whereas benzaldehyde derivatives (e.g., 4-(6-bromopyridin-2-yl)benzaldehyde) show improved solubility in aromatic solvents due to extended conjugation .
Biological Activity
6-Bromopyridine-2-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and an aldehyde functional group, has been studied for various applications in medicinal chemistry, particularly in the development of antiproliferative agents against cancer cells. This article summarizes the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C6H4BrNO
- Molecular Weight : 188.01 g/mol
- CAS Number : 34160-40-2
The compound is typically synthesized through various methods that involve the bromination of pyridine derivatives followed by formylation.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound's mechanism of action involves interference with cell cycle progression and induction of apoptosis.
Key Findings
-
Cell Line Studies : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Mechanism of Action : The compound appears to induce G2/M phase arrest in the cell cycle, leading to increased apoptosis rates. Flow cytometry analyses showed a marked increase in sub-G1 populations, suggesting cellular death following treatment with this compound .
- Selectivity : Comparative studies with normal peripheral blood mononuclear cells (PBMCs) indicated that while the compound affects cancer cells significantly, it exhibits lower toxicity towards PBMCs at similar concentrations, suggesting a degree of selectivity for malignant cells .
Case Studies
Several research articles have documented the biological activity of this compound and its derivatives:
- Antiviral Activity : A derivative of this compound was tested against respiratory viruses such as HCoV-229E and Influenza strains. The compound exhibited moderate antiviral effects with EC50 values ranging from 39.5 to 31.3 µM, indicating potential for further development in antiviral therapies .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of this compound to enhance its biological activity. Substitutions at various positions on the pyridine ring have been shown to affect both antiproliferative and antiviral activities, leading to the identification of more potent analogs .
Data Table: Biological Activity Overview
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | HepG2 | 5 | G2/M phase arrest |
Antiproliferative | MCF-7 | 10 | Apoptosis induction |
Antiproliferative | A549 | 15 | Cell cycle disruption |
Antiviral | HCoV-229E | 39.5 | Viral replication inhibition |
Antiviral | Influenza A | 31.3 | Viral replication inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromopyridine-2-carbaldehyde?
A two-step synthesis starting from 2,6-dimethylpyridine involves oxidation with potassium permanganate to form the carboxylic acid intermediate, followed by treatment with thionyl chloride to yield the aldehyde. Alternative routes include bromination of pyridine derivatives under controlled conditions, as demonstrated in patent applications . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for improving yield and purity.
Q. How should this compound be stored to ensure stability?
Store the compound at 0–6°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. Degradation studies indicate that exposure to light or elevated temperatures accelerates decomposition, necessitating cold storage and desiccants .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use H/C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-substituted pyridine ring. FT-IR can identify the carbonyl stretch (~1680–1700 cm). For crystalline derivatives (e.g., phenylhydrazones), single-crystal X-ray diffraction (using SHELXL refinement) provides unambiguous structural confirmation, as shown in crystallographic data with -factors < 0.10 .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in heterocyclization reactions?
The bromine group at the 6-position exerts a strong electron-withdrawing effect, directing regioselective cyclization to form 1,2,4-triazine 4-oxides rather than non-oxidized triazines. This contrasts with methyl or ester substituents, which favor dual pathways. Mechanistic studies suggest bromine stabilizes transition states via resonance effects, as validated by comparative reaction outcomes in substituted pyridinecarbaldehydes .
Q. What experimental strategies can resolve contradictions in reaction outcomes under varying conditions?
Systematically vary catalyst systems (e.g., transition metal vs. acid/base), solvent polarity (DMF vs. THF), and temperature to identify optimal conditions. For example, in heterocyclization, using oxidative agents (e.g., HO) favors oxide formation, while inert conditions may suppress it. Cross-validate results with control experiments using analogs like 6-methylpyridine-2-carbaldehyde .
Q. How can X-ray crystallography data confirm the structure of derivatives like this compound phenylhydrazone?
Collect high-resolution data using a diffractometer (e.g., Nonius KappaCCD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL, applying absorption corrections (e.g., SADABS) and validating bond lengths/angles against DFT-calculated values. For the phenylhydrazone derivative, intermolecular N–H⋯O hydrogen bonding networks confirm packing stability (-factor = 0.039) .
Q. What methodologies optimize reaction yields in multi-step syntheses involving this compound?
Employ flow chemistry for bromination steps to enhance reproducibility and scalability. Monitor intermediates via HPLC-MS to detect byproducts early. For example, in the synthesis of 6-(bromomethyl)-2-pyridine carboxylate, optimizing the NBS reaction time minimizes over-bromination .
Properties
IUPAC Name |
6-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHFNGMCPMOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373691 | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34160-40-2 | |
Record name | 6-Bromo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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